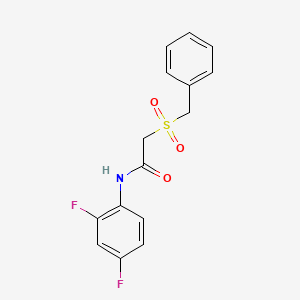![molecular formula C17H23N7O2S2 B2723370 3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione CAS No. 872627-77-5](/img/no-structure.png)
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the literature12.
Synthesis Analysis
The synthesis of similar compounds involves the use of hydrazonoyl chlorides and base-catalyzed dehydrochlorination3. However, the exact synthesis process for this specific compound is not available in the literature.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, it can be inferred from its name that it contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound with three heteroatoms43.Chemical Reactions Analysis
The chemical reactions involving this compound are not specifically mentioned in the literature. However, similar compounds have been found to be potent in various tests35.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available in the literature. However, similar compounds are usually solid and have a specific molecular weight4.Safety And Hazards
The safety and hazards associated with this compound are not directly mentioned in the literature. However, similar compounds have been classified as Acute Tox. 4 Oral, indicating that they may be harmful if swallowed4.
Orientations Futures
The future directions for research on this compound are not directly mentioned in the literature. However, given the wide range of biological activities exhibited by similar compounds, further research could focus on exploring its potential uses in various fields35.
Please note that this analysis is based on the limited information available in the literature and may not be fully accurate or comprehensive. Further research is needed to confirm these findings.
Propriétés
Numéro CAS |
872627-77-5 |
|---|---|
Nom du produit |
3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione |
Formule moléculaire |
C17H23N7O2S2 |
Poids moléculaire |
421.54 |
Nom IUPAC |
3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H23N7O2S2/c1-11-20-21-17(28-11)27-10-6-9-24-12-13(22(2)16(26)19-14(12)25)18-15(24)23-7-4-3-5-8-23/h3-10H2,1-2H3,(H,19,25,26) |
Clé InChI |
NBMNVSIJFWSQHT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



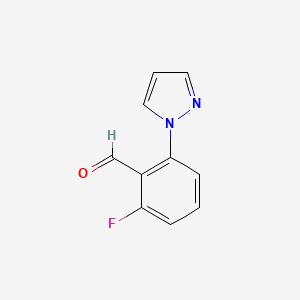
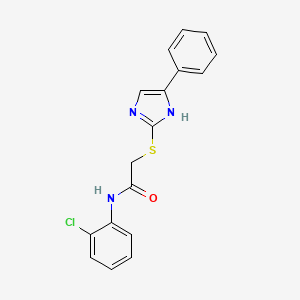
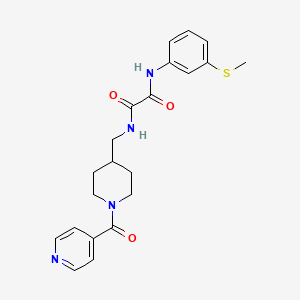
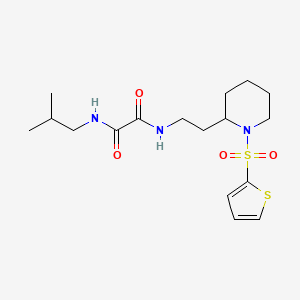
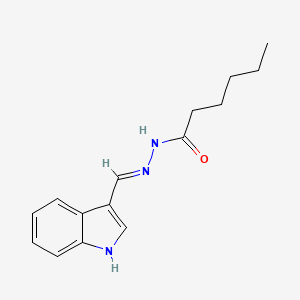
![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2723299.png)
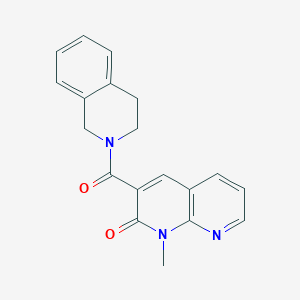
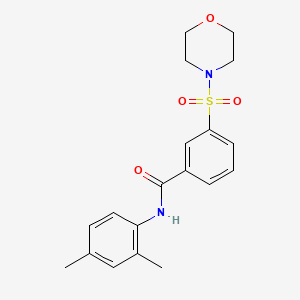
![2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride](/img/structure/B2723305.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B2723307.png)
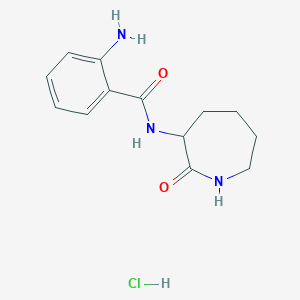
![2-[(Dimethylamino)methyl]-3-methylbutanoic acid;hydrochloride](/img/structure/B2723309.png)
